N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an isoxazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The isoxazole ring can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . The final compound is obtained by coupling the thiazole and isoxazole intermediates with the pyridine ring through a series of nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and 1,3-dipolar cycloaddition, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The isoxazole ring can form hydrogen bonds with biological molecules, affecting their function . The pyridine ring can participate in π-π stacking interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of thiazole, isoxazole, and pyridine rings, which confer a diverse range of biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H19ClN4O3S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-prop-2-enyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19ClN4O3S/c1-5-10-28(23-25-13(3)20(32-23)14(4)29)22(30)17-11-18(15-6-8-16(24)9-7-15)26-21-19(17)12(2)27-31-21/h5-9,11H,1,10H2,2-4H3 |
InChI Key |
FBLKGAGVCXGOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC=C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)Cl)C(=O)C |
Origin of Product |
United States |
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